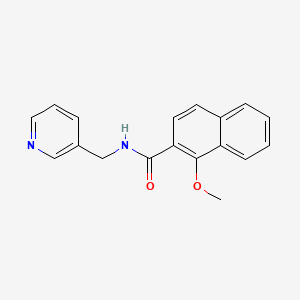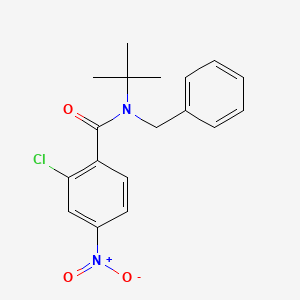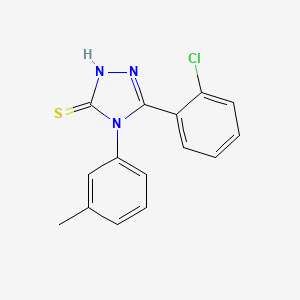![molecular formula C16H18N2O2S B5808417 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)
1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as PTP1B inhibitor, which is an enzyme that plays a crucial role in regulating insulin signaling.
Wirkmechanismus
The mechanism of action of 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone involves inhibition of PTP1B activity. PTP1B is a negative regulator of insulin signaling, and inhibition of its activity leads to improved insulin sensitivity and glucose tolerance. The compound achieves this by binding to the active site of PTP1B, preventing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound improves insulin sensitivity and glucose tolerance by inhibiting PTP1B activity. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone in lab experiments is its specificity for PTP1B. The compound has been shown to selectively inhibit PTP1B activity without affecting other phosphatases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone. One potential direction is the development of more potent and selective PTP1B inhibitors. Additionally, the compound's anti-inflammatory and anti-cancer properties warrant further investigation. Finally, the compound's low solubility in water could be addressed through the development of more soluble analogs.
In conclusion, this compound is a promising compound with potential therapeutic properties. Its specificity for PTP1B and anti-inflammatory and anti-cancer properties make it a potential target for the treatment of type 2 diabetes and other diseases. Further research is needed to fully understand the compound's mechanism of action and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone involves several steps. The first step involves the synthesis of 4,6-dimethyl-2-pyrimidinethiol, which is then reacted with 4-methoxybenzyl chloride to form 4-methoxybenzyl (4,6-dimethyl-2-pyrimidinyl) sulfide. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic properties. The compound has been shown to inhibit the activity of PTP1B, which is an enzyme that negatively regulates insulin signaling. Inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic target for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-7-11(2)18-16(17-10)21-9-14-8-13(12(3)19)5-6-15(14)20-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIGJMYVKWMKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)

![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)


![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)




![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)

![N-[4-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5808429.png)
![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)